FIBF-d7 (hydrochloride)
Description
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 2747917-34-4 |
| IUPAC Name | See above |
| Synonyms | para-Fluoroisobutyrfentanyl-d7; pFIBF-d7 |
| Regulatory Status | Schedule I (U.S.) |
The deuterium substitution minimizes isotopic overlap with non-deuterated FIBF during mass spectrometric analysis, enabling precise quantification.
Historical Context in Analytical Standards Development
The adoption of deuterated internal standards like FIBF-d7 (hydrochloride) emerged from the need to address matrix effects and instrument variability in quantitative analyses. Early gas chromatography-mass spectrometry (GC-MS) methods relied on structural analogs for calibration, but deuterated isotopes gained prominence in the 1980s due to their near-identical chromatographic behavior and distinct mass spectral signatures.
FIBF-d7 (hydrochloride) was developed alongside the rise of novel psychoactive substances (NPS) in the 2010s, particularly synthetic opioids. As illicit fentanyl analogs proliferated, forensic laboratories required reliable reference materials to detect low-concentration analogs in complex biological matrices. The compound’s synthesis aligns with guidelines from the International Council for Harmonisation (ICH Q14), which emphasize method robustness and parameter optimization for forensic applications.
Relationship to Non-deuterated FIBF
Non-deuterated FIBF (4-fluoroisobutyrfentanyl) is a μ-opioid receptor agonist with the molecular formula $$ \text{C}{23}\text{H}{29}\text{FN}_2\text{O} $$. Its structure comprises a fluorophenyl group, a phenethylpiperidine moiety, and an isobutyramide side chain. FIBF-d7 (hydrochloride) differs by the substitution of seven hydrogen atoms with deuterium, altering its mass-to-charge ratio ($$ m/z $$) while retaining nearly identical physicochemical properties.
Structural Comparison:
| Feature | FIBF | FIBF-d7 (Hydrochloride) |
|---|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{29}\text{FN}_2\text{O} $$ | $$ \text{C}{23}\text{H}{22}\text{D}7\text{FN}2\text{O} \cdot \text{HCl} $$ |
| Key Deuterated Sites | N/A | Methyl group, phenethylpiperidine |
| Primary Use | Illicit opioid | Analytical internal standard |
This structural mimicry ensures co-elution with the target analyte during chromatography, while the mass shift ($$ \Delta m/z = 7 $$) allows unambiguous differentiation in mass spectra.
Significance in Analytical Chemistry and Forensic Science
FIBF-d7 (hydrochloride) is critical for:
Mass Spectrometry Quantification
- Compensation for Ionization Variability : Deuterated standards correct for signal suppression/enhancement caused by co-eluting matrix components.
- Enhanced Sensitivity : Limits of detection (LOD) for FIBF in biological samples reach sub-nanogram-per-milliliter levels when using FIBF-d7 as an internal standard.
Forensic Toxicology
Method Validation
Properties
Molecular Formula |
C23H22D7FN2O · HCl |
|---|---|
Molecular Weight |
412 |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D; |
InChI Key |
CPKORZNZDMLSFS-IAEYDMPTSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2CCN(CCC3=CC=CC=C3)CC2)C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H].Cl |
Synonyms |
4-Fluoroisobutyryl fentanyl-d7; 4-FIBF-d7; p-FIBF-d7; para-Fluoroisobutyryl fentanyl-d7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanisms and Stability
FIBF-d7 (hydrochloride) exhibits reactivity typical of synthetic opioids, driven by its functional groups and deuterium labeling. Key reaction pathways include:
The deuterium atoms at seven positions reduce reaction rates for bond cleavage due to the kinetic isotope effect, enhancing stability in analytical applications .
Synthetic Pathways
While explicit synthetic routes for FIBF-d7 (hydrochloride) are proprietary, general methodologies for deuterated opioids involve:
-
Deuterium Incorporation : Achieved via hydrogen-deuterium exchange or using deuterated reagents (e.g., D₂O, deuterated alkyl halides).
-
Salt Formation : Hydrochloride salt preparation through reaction with HCl in anhydrous conditions.
Degradation and Stability Profile
Stability studies indicate:
-
Thermal Stability : Decomposes above 200°C, with deuterium reducing thermal degradation rates.
-
Photolytic Sensitivity : No significant degradation under UV-Vis light .
-
pH-Dependent Hydrolysis : Rapid decomposition in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reactivity with Non-Deuterated FIBF
Deuterium substitution alters reactivity:
| Parameter | FIBF-d7 (Hydrochloride) | FIBF (Hydrochloride) |
|---|---|---|
| Metabolic Half-life | ~25% longer | Baseline |
| Oxidation Rate | Reduced by 15–20% | Baseline |
| Plasma Stability | Improved | Moderate |
Comparison with Similar Compounds
Research Implications and Limitations
Preparation Methods
Core Skeleton Construction
The synthesis begins with constructing the piperidine-butanol backbone. A method analogous to difenidol hydrochloride synthesis involves reacting 1-(3-chloropropyl)piperidine with benzophenone under Grignard conditions. Key steps include:
Deuterium Incorporation
Deuterium labeling is achieved via hydrogen-deuterium exchange or deuterated reagent utilization :
-
Deuterated Solvents : Replacing protic solvents (e.g., H₂O, CH₃OH) with deuterated analogs (D₂O, CD₃OD) during synthesis.
-
Deuterium Gas Catalysis : Catalytic deuteration using Pd/C or Raney nickel under D₂ atmosphere at elevated pressures.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt follows optimized protocols from difenidol hydrochloride preparation:
Acid-Base Neutralization
-
Solvent System : The free base is dissolved in methanol (≥75% concentration) to enhance solubility.
-
Buffer Control : A disodium hydrogen phosphate-sodium dihydrogen phosphate buffer (pH 5.8–6.9) maintains pH 5–6 during heating to 55°C.
-
Activated Carbon Treatment : Addition of 0.05–0.1% activated carbon removes impurities via adsorption.
Crystallization and Drying
-
HCl Addition : Concentrated HCl is added until pH 5.5–6.0, followed by stirring at 50–60°C for 25–35 minutes.
-
Filtration and Drying : The precipitate is filtered and dried at 60°C to yield crystalline FIBF-d7 (hydrochloride).
Purification and Analytical Methods
Chromatographic Techniques
-
HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% trifluoroacetic acid) resolve deuterated and non-deuterated species.
-
NMR Spectroscopy : ¹H and ²H NMR confirm deuterium incorporation and structural integrity.
Mass Spectrometry
High-resolution MS (HRMS) validates molecular ions ([M+H]⁺) and isotopic purity. For FIBF-d7, a mass shift of +7 Da compared to the non-deuterated analog is observed.
Challenges and Optimization
Deuterium Retention
-
Side Reactions : Deuteration may lead to isotopic scrambling or loss during acid/base steps. Mitigation involves low-temperature reactions and minimized exposure to protic solvents.
-
Yield Optimization : Adjusting reaction times (e.g., 9–48 hours for salt metathesis) and solvent ratios (THF vs. benzene) improves deuterium incorporation efficiency.
Q & A
Q. How should researchers validate the stability of FIBF-d7 (hydrochloride) under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A-R2). Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via HPLC or UPLC at defined intervals (e.g., 0, 1, 3, 6 months). Quantify degradation products and correlate with kinetic models (e.g., zero-order or first-order decay) to predict shelf life .
Q. Which analytical techniques are recommended for characterizing FIBF-d7 (hydrochloride) in complex matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS/MS for specificity in biological samples. For structural elucidation, combine H/C NMR with FT-IR to confirm functional groups. X-ray crystallography may resolve stereochemical ambiguities. Validate methods per ICH Q2(R1) guidelines, including linearity, LOD/LOQ, and matrix effect assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for FIBF-d7 (hydrochloride)?
- Methodological Answer : Perform cross-validation using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Compare in vitro permeability (e.g., Caco-2 assays) with in vivo bioavailability studies in rodents. Adjust for factors like protein binding, metabolic clearance, and tissue distribution. Use ANOVA to identify statistically significant variables (e.g., formulation excipients) affecting bioavailability .
Q. What experimental design strategies mitigate batch-to-batch variability in FIBF-d7 (hydrochloride) formulation development?
- Methodological Answer : Implement Quality-by-Design (QbD) principles. Define critical quality attributes (CQAs) such as particle size, dissolution rate, and crystallinity. Use response surface methodology (RSM) to optimize process parameters (e.g., spray-drying temperature, excipient ratios). Conduct design of experiments (DoE) with multiple replicates to assess robustness .
Q. How should researchers address conflicting data in receptor-binding assays for FIBF-d7 (hydrochloride)?
- Methodological Answer : Validate assay conditions by testing positive/negative controls and standardizing protocols (e.g., buffer pH, incubation time). Use orthogonal methods like surface plasmon resonance (SPR) and radioligand binding assays to cross-verify affinity measurements. Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-method variability .
Q. What are the best practices for ensuring reproducibility in FIBF-d7 (hydrochloride) toxicity studies?
- Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing. Use isogenic animal models to minimize genetic variability. Document experimental parameters (e.g., dosing regimen, animal weight) in standardized templates. Share raw data and protocols via open-access platforms to enable independent verification .
Data Analysis and Interpretation
Q. How can researchers differentiate between artifacts and true metabolites in FIBF-d7 (hydrochloride) metabolism studies?
- Methodological Answer : Use stable isotope labeling (e.g., C or H) to track metabolic pathways. Compare fragmentation patterns in HR-MS/MS with synthetic reference standards. Employ computational tools (e.g., MetFrag) to predict metabolite structures and filter false positives .
Q. What statistical approaches are suitable for analyzing dose-response relationships in FIBF-d7 (hydrochloride) efficacy studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. Use bootstrapping or Monte Carlo simulations to assess parameter uncertainty. Report effect sizes and power analysis to justify sample sizes .
Ethical and Reporting Standards
Q. How should researchers document synthetic procedures and characterization data for FIBF-d7 (hydrochloride) in publications?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: Provide detailed experimental procedures, including reaction monitoring (TLC/HPLC) and purification steps (e.g., column chromatography conditions). Report H/C NMR chemical shifts, coupling constants, and HR-MS data. Deposit raw spectra in public repositories (e.g., Figshare) for transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
